3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
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Overview
Description
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,4-dimethoxyaniline with acetic anhydride to form 3,4-dimethoxyacetanilide. This intermediate is then subjected to a cyclization reaction with 2-bromo-3-formylbenzoic acid under basic conditions to yield the benzofuran core. The final step involves the amidation of the benzofuran derivative with an appropriate amine to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and chlorinating agents can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amines and reduced benzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-acetamido-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, such as:
Uniqueness
- The presence of both acetamido and carboxamide functional groups in this compound makes it unique compared to other benzofuran derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-acetamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-11(22)20-17-13-6-4-5-7-14(13)26-18(17)19(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYLYVGLGOJIAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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